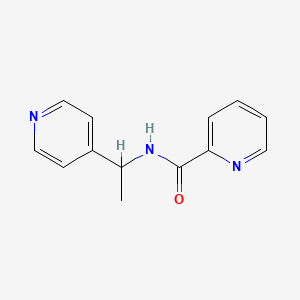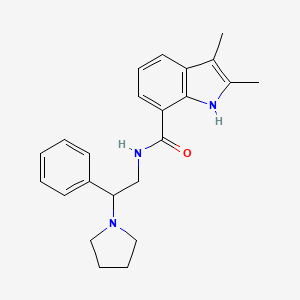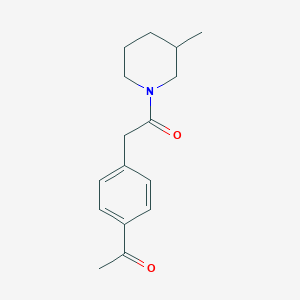
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, also known as 4PYR, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C14H14N2O. In
作用機序
The mechanism of action of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide is not completely understood, but it has been suggested to act through various pathways. In a study by Chen et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to inhibit the expression of pro-inflammatory cytokines, suggesting its anti-inflammatory effects. In another study by Zhang et al. (2019), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to induce apoptosis in cancer cells through the activation of the mitochondrial pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide have been investigated in several scientific research studies. It has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. In a study by Liu et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to increase the expression of antioxidant enzymes, suggesting its potential as a treatment for oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide and its potential side effects.
Conclusion:
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, or N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, is a chemical compound that has potential therapeutic applications in various scientific research studies. Its high purity and diverse properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide involves the reaction of 4-bromo-1-butene with 2-acetylpyridine in the presence of a palladium catalyst. The resulting product is then treated with hydrazine hydrate to form the final compound, N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide. This synthesis method has been reported in several scientific literature sources and has been found to yield high purity of the compound.
科学的研究の応用
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide has been found to have potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In a study conducted by Zhao et al. (2017), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. In another study by Wang et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to have neuroprotective effects against ischemic stroke, indicating its potential as a treatment for neurological disorders.
特性
IUPAC Name |
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10(11-5-8-14-9-6-11)16-13(17)12-4-2-3-7-15-12/h2-10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQGRXGIRDQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)


![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)


![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)


![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)
